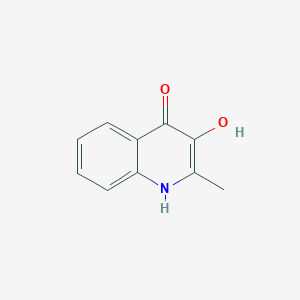

3-hydroxy-2-methylquinolin-4(1H)-one

Vue d'ensemble

Description

3-hydroxy-2-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a hydroxyl group at the third position, a methyl group at the second position, and a keto group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid can yield the desired quinoline derivative. The reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-hydroxy-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The keto group can be reduced to form a hydroxyl group, resulting in a dihydroquinoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Hydroxy-2-methylquinolin-4(1H)-one has been investigated for its potential therapeutic effects against several diseases.

1.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain modifications enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .

1.2 Anticancer Properties

There is emerging evidence that this compound and its derivatives can induce apoptosis in cancer cells. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death .

1.3 Antioxidant Effects

The compound has also shown potential as an antioxidant. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases, such as neurodegenerative disorders .

Biochemical Applications

2.1 Enzyme Inhibition

this compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. Its role in inhibiting dihydrofolate reductase (DHFR) has been particularly noted, which is crucial for developing antifolate drugs .

2.2 Signal Molecule in Bacterial Communication

This compound serves as a signaling molecule in bacterial quorum sensing. It influences biofilm formation and virulence factor production in various bacterial species, indicating its importance in microbiology and infectious disease research .

Environmental Applications

3.1 Bioremediation

The compound is being studied for its potential role in bioremediation processes. Its ability to degrade pollutants and facilitate the breakdown of complex organic compounds makes it a candidate for environmental cleanup strategies .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that specific structural modifications significantly enhanced their antibacterial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in viability of certain cancer cell lines, with mechanisms involving mitochondrial dysfunction and activation of caspases being elucidated.

Mécanisme D'action

The mechanism of action of 3-hydroxy-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include interactions with cellular proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methylquinolin-4(1H)-one: Lacks the hydroxyl group at the third position.

3-hydroxyquinolin-4(1H)-one: Lacks the methyl group at the second position.

2-methyl-4-quinolone: Lacks the hydroxyl group at the third position and has a different keto group configuration.

Uniqueness

3-hydroxy-2-methylquinolin-4(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique pathways in chemical reactions, making it a valuable compound for various applications.

Activité Biologique

3-Hydroxy-2-methylquinolin-4(1H)-one (3HMQ) is a member of the quinoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of 3HMQ, including its antimicrobial, anticancer, and enzymatic properties, supported by research findings and case studies.

Chemical Structure and Properties

3HMQ has a unique chemical structure that contributes to its biological activity. The compound features a quinoline ring with a hydroxyl group at the 3-position and a methyl group at the 2-position. This configuration is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3HMQ exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of 3HMQ Derivatives

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| 3HMQ Derivative A | Mycobacterium tuberculosis | 6.8 |

| 3HMQ Derivative B | Staphylococcus aureus | 12.5 |

| 3HMQ Derivative C | Candida albicans | 15.0 |

Anticancer Activity

The potential anticancer properties of 3HMQ have been explored in various studies. Notably, derivatives such as 4-carboxamide-3HQ have shown promising results as potential anticancer agents. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines (A-549, HT-29), a derivative of 3HMQ demonstrated significant cytotoxicity with an IC50 value of less than 10 μM. The compound's ability to inhibit tumor growth was attributed to its role as a D-amino acid oxidase inhibitor, which is crucial in cancer metabolism .

Enzymatic Inhibition

3HMQ also acts as an inhibitor for various enzymes. It has been identified as an inhibitor of human phenylalanine hydroxylase (hPAH), which is relevant for treating phenylketonuria (PKU) . The compound's ability to chelate metal ions enhances its inhibitory effects on enzyme activity.

Table 2: Enzyme Inhibition by 3HMQ Derivatives

| Compound | Enzyme Target | Inhibition Type | IC50 (μM) |

|---|---|---|---|

| 4-carboxamide-3HQ | Human phenylalanine hydroxylase | Competitive | 5.0 |

| 3HMQ Derivative D | HIV-1 reverse transcriptase | Non-competitive | 8.0 |

The biological activity of 3HMQ can be attributed to several mechanisms:

- Metal Chelation : The compound's ability to bind metal ions can disrupt enzyme function and cellular processes.

- Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may protect cells from oxidative stress .

Propriétés

IUPAC Name |

3-hydroxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCXZVPPDJYLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331550 | |

| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34497-54-6 | |

| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dioxygen reach the active site of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase?

A: While X-ray crystallography provides a static snapshot of the enzyme-substrate complex, molecular dynamics simulations offer a dynamic view of dioxygen movement. Research using random-acceleration molecular dynamics (RAMD) simulations [] suggests that dioxygen might utilize multiple pathways and binding pockets to reach the active site of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. This challenges the previously held notion of a single, defined route based on the static crystal structure. The simulations revealed that dioxygen could enter and exit the enzyme through various gates distributed across its surface, interacting with multiple binding pockets along the way. This highlights the importance of considering protein flexibility and dynamics in understanding substrate access and enzyme function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.